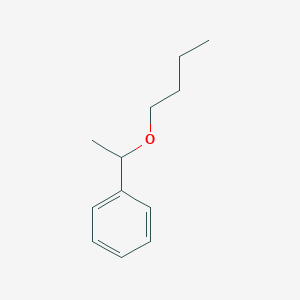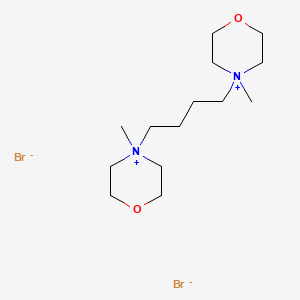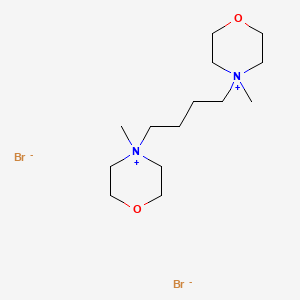
Morpholinium, 4,4'-tetramethylenebis(4-methyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide is a chemical compound known for its unique structure and properties. It is a member of the morpholinium family, which are quaternary ammonium compounds. These compounds are characterized by their nitrogen-containing heterocyclic ring structures, which contribute to their diverse chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide typically involves the reaction of morpholine derivatives with alkylating agents. One common method is the reaction of 4-methylmorpholine with 1,4-dibromobutane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or methanol.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reaction with amines can produce aminated compounds .
Applications De Recherche Scientifique
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Mécanisme D'action
The mechanism of action of Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It may also interfere with enzymatic activities by binding to active sites or altering enzyme conformations. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-4-methylmorpholinium bromide
- N-Methyl-N-ethylmorpholinium bromide
- 1-Ethyl-1-methylmorpholinium bromide
Uniqueness
Morpholinium, 4,4’-tetramethylenebis(4-methyl-, dibromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64038-87-5 |
|---|---|
Formule moléculaire |
C14H30Br2N2O2 |
Poids moléculaire |
418.21 g/mol |
Nom IUPAC |
4-methyl-4-[4-(4-methylmorpholin-4-ium-4-yl)butyl]morpholin-4-ium;dibromide |
InChI |
InChI=1S/C14H30N2O2.2BrH/c1-15(7-11-17-12-8-15)5-3-4-6-16(2)9-13-18-14-10-16;;/h3-14H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
WMPXZRNMBZPVIN-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCOCC1)CCCC[N+]2(CCOCC2)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
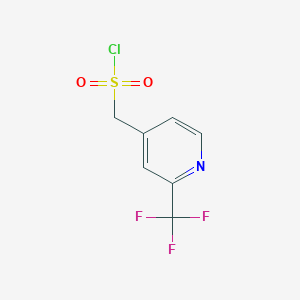
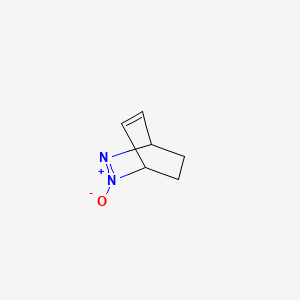
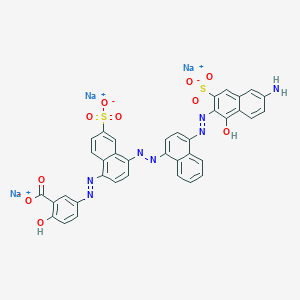
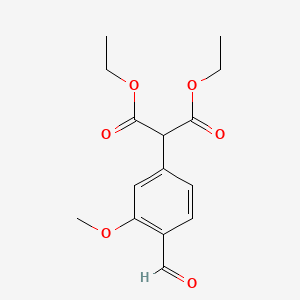
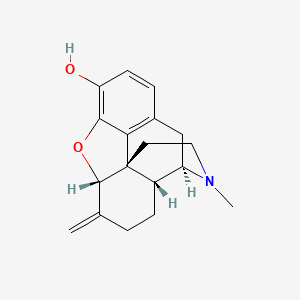
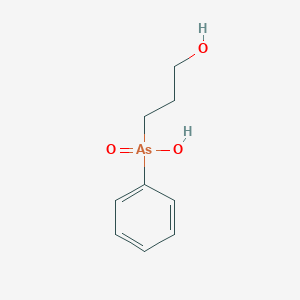
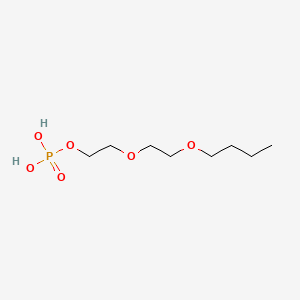
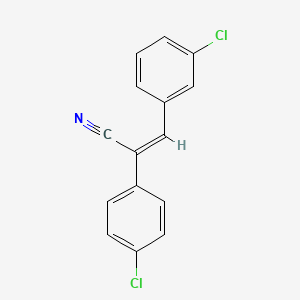
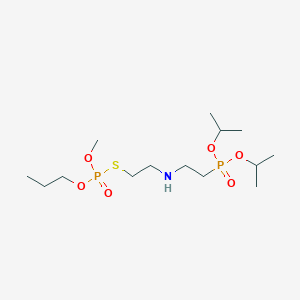
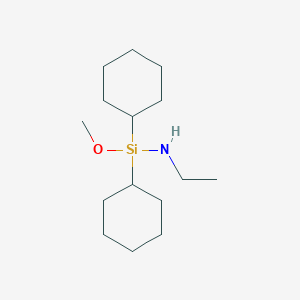
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
